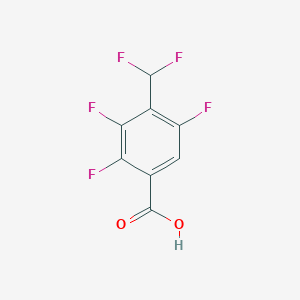![molecular formula C13H17NO2 B2740352 N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide CAS No. 2361608-44-6](/img/structure/B2740352.png)
N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide, also known as MPPA, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic properties. MPPA is a derivative of the natural compound, curcumin, which is found in turmeric.
科学的研究の応用
N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide has been found to have potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory and anti-cancer properties. N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammation.
作用機序
The mechanism of action of N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide is not fully understood. However, it has been proposed that N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide may inhibit the NF-κB pathway, which is involved in inflammation and cancer cell growth. N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide may also activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide has been found to have various biochemical and physiological effects. It has been found to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide has also been found to induce apoptosis in cancer cells. In addition, N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide has been found to have antioxidant properties, which may protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide in lab experiments is that it is a relatively stable compound that can be easily synthesized. N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide is also relatively non-toxic, which makes it a good candidate for in vitro and in vivo studies. However, one limitation of using N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of studies.
将来の方向性
There are many future directions for research on N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide. One direction is to further investigate its mechanism of action. Another direction is to investigate its potential therapeutic properties in various diseases, such as cancer and inflammatory diseases. Additionally, future research could investigate the pharmacokinetics and pharmacodynamics of N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide, which could help to optimize its use in clinical settings.
Conclusion:
In conclusion, N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide is a chemical compound that has potential therapeutic properties. Its synthesis method is relatively simple, and it has been found to have anti-inflammatory and anti-cancer properties. While its mechanism of action is not fully understood, it has been proposed to inhibit the NF-κB pathway and activate the p53 pathway. N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide has various biochemical and physiological effects, and it is relatively non-toxic. Future research could investigate its mechanism of action, potential therapeutic properties, and pharmacokinetics and pharmacodynamics.
合成法
N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide can be synthesized from curcumin by a series of chemical reactions. The first step involves the conversion of curcumin to dihydrocurcumin, which is then reacted with 4-methoxy-3-methylbenzaldehyde to form the intermediate product. The intermediate product is then reacted with propargyl bromide to form the final product, N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide.
特性
IUPAC Name |
N-[(1R)-1-(4-methoxy-3-methylphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-5-13(15)14-10(3)11-6-7-12(16-4)9(2)8-11/h5-8,10H,1H2,2-4H3,(H,14,15)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHMPJAEYDSUQM-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)NC(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C)NC(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

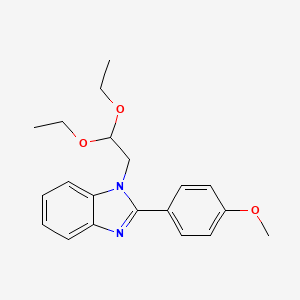
![Methyl 4-[(2-chloropyridin-3-yl)formamido]-4-methylpentanoate](/img/structure/B2740273.png)
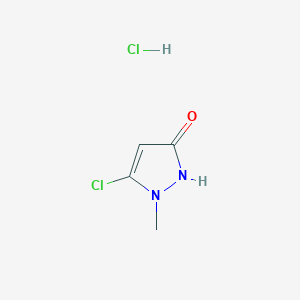
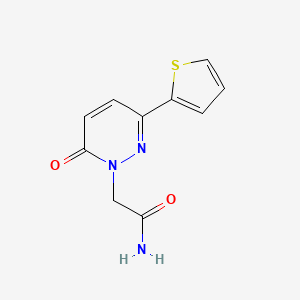

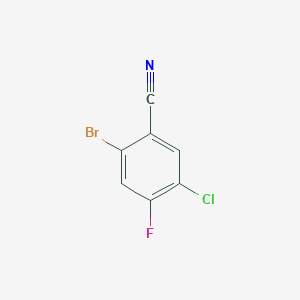
![Tricyclo[2.2.1.02,6]heptan-1-ylmethanol](/img/structure/B2740282.png)
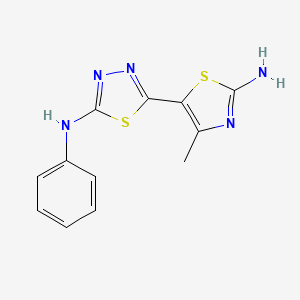
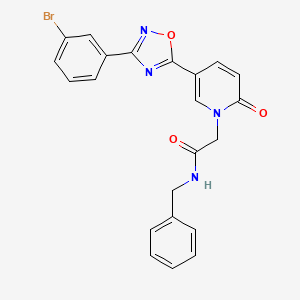
![tert-butyl N-[(3-methylphenyl)methyl]carbamate](/img/structure/B2740286.png)
![3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole](/img/structure/B2740287.png)
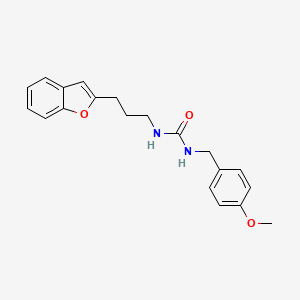
![1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2740291.png)
